4-(4-bromophenyl)-N-[3-(10,11-dihydro-5H-dibenzo[b,f]azepin-5-yl)propyl]-N-methyl-1,3-thiazol-2-amine
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Overview
Description
4-(4-bromophenyl)-N-[3-(10,11-dihydro-5H-dibenzo[b,f]azepin-5-yl)propyl]-N-methyl-1,3-thiazol-2-amine is a complex organic compound that features a bromophenyl group, a dibenzoazepine moiety, and a thiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The reaction conditions often require the use of strong bases, such as sodium hydride, and various solvents, including dimethylformamide and tetrahydrofuran .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimizations for large-scale production. This may include the use of continuous flow reactors and automated synthesis equipment to improve yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
4-(4-bromophenyl)-N-[3-(10,11-dihydro-5H-dibenzo[b,f]azepin-5-yl)propyl]-N-methyl-1,3-thiazol-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert double bonds to single bonds.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can introduce a wide range of functional groups.
Scientific Research Applications
4-(4-bromophenyl)-N-[3-(10,11-dihydro-5H-dibenzo[b,f]azepin-5-yl)propyl]-N-methyl-1,3-thiazol-2-amine has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Medicine: The compound may be investigated for its therapeutic properties, including its potential as an anti-inflammatory or anticancer agent.
Mechanism of Action
The mechanism of action of 4-(4-bromophenyl)-N-[3-(10,11-dihydro-5H-dibenzo[b,f]azepin-5-yl)propyl]-N-methyl-1,3-thiazol-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
- 4-(4-chlorophenyl)-N-[3-(10,11-dihydro-5H-dibenzo[b,f]azepin-5-yl)propyl]-N-methyl-1,3-thiazol-2-amine
- 4-(4-fluorophenyl)-N-[3-(10,11-dihydro-5H-dibenzo[b,f]azepin-5-yl)propyl]-N-methyl-1,3-thiazol-2-amine
- 4-(4-methylphenyl)-N-[3-(10,11-dihydro-5H-dibenzo[b,f]azepin-5-yl)propyl]-N-methyl-1,3-thiazol-2-amine
Uniqueness
The uniqueness of 4-(4-bromophenyl)-N-[3-(10,11-dihydro-5H-dibenzo[b,f]azepin-5-yl)propyl]-N-methyl-1,3-thiazol-2-amine lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C27H26BrN3S |
---|---|
Molecular Weight |
504.5 g/mol |
IUPAC Name |
4-(4-bromophenyl)-N-[3-(5,6-dihydrobenzo[b][1]benzazepin-11-yl)propyl]-N-methyl-1,3-thiazol-2-amine |
InChI |
InChI=1S/C27H26BrN3S/c1-30(27-29-24(19-32-27)20-13-15-23(28)16-14-20)17-6-18-31-25-9-4-2-7-21(25)11-12-22-8-3-5-10-26(22)31/h2-5,7-10,13-16,19H,6,11-12,17-18H2,1H3 |
InChI Key |
NZFHSGURXWKQHH-UHFFFAOYSA-N |
Canonical SMILES |
CN(CCCN1C2=CC=CC=C2CCC3=CC=CC=C31)C4=NC(=CS4)C5=CC=C(C=C5)Br |
Origin of Product |
United States |
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